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Compound of Interest

Compound Name: (5-Chloropyrazin-2-yl)methanol

Cat. No.: B1592522 Get Quote

An In-Depth Technical Guide to (5-Chloropyrazin-2-yl)methanol for Advanced Research &

Development

Executive Summary
(5-Chloropyrazin-2-yl)methanol is a pivotal heterocyclic building block in modern medicinal

chemistry and pharmaceutical development. Its unique electronic properties, stemming from

the pyrazine core and strategic chloro-substitution, make it a versatile synthon for constructing

complex molecular architectures. This guide provides an in-depth analysis of its

physicochemical properties, a validated synthesis protocol with mechanistic insights,

characterization data, and a discussion of its application in the synthesis of high-value

pharmaceutical intermediates. The protocols and data presented herein are designed to be

self-validating, providing researchers and drug development professionals with a reliable

foundation for their work.

Core Physicochemical Properties and Identification
(5-Chloropyrazin-2-yl)methanol is an off-white to light yellow solid at room temperature.[1] Its

fundamental role as a pharmaceutical intermediate necessitates a clear understanding of its

core properties, which are summarized below.[2][3]
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Property Value Source(s)

Molecular Formula C₅H₅ClN₂O [2][4][5][6][7][8]

Molecular Weight 144.56 g/mol [2][4][5]

Exact Mass 144.0090405 Da [4]

CAS Number 72788-94-4 [4][5][6]

IUPAC Name (5-chloropyrazin-2-yl)methanol [4][8]

Melting Point 62-63 °C [1][5]

Boiling Point 255.7 °C (at 760 mmHg) [1][5][6]

Density ~1.422 g/cm³ [1][5][6]

Appearance Off-white to light yellow solid [1]

Common Synonyms

2-Chloro-5-

(hydroxymethyl)pyrazine; 5-

Chloro-2-pyrazinemethanol

[4][5][6]

Synthesis and Purification: A Validated Protocol
The most reliable and scalable synthesis of (5-Chloropyrazin-2-yl)methanol involves the

selective reduction of its corresponding methyl ester, Methyl 5-chloropyrazine-2-carboxylate.

This pathway is favored for its high yield and clean conversion.

Synthesis Workflow Diagram
The following diagram illustrates the two-step synthetic pathway from the commercially

available carboxylic acid to the target alcohol.
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Step 1: Esterification

Step 2: Selective Reduction

5-Chloropyrazine-2-carboxylic Acid

Methyl 5-chloropyrazine-2-carboxylate

 TMS-diazomethane
 Ether/Methanol 

(5-Chloropyrazin-2-yl)methanol

 1. DIBAL-H, THF, 0°C
 2. Methanol Quench

 3. Workup 

Click to download full resolution via product page

Caption: Synthesis workflow for (5-Chloropyrazin-2-yl)methanol.

Detailed Experimental Protocol
This protocol is adapted from established procedures and optimized for laboratory scale.[9]

Part A: Esterification of 5-Chloropyrazine-2-carboxylic acid

Dissolve 5-chloropyrazine-2-carboxylic acid (1.0 eq) in a solvent mixture of diethyl ether and

methanol (1:1 v/v).

Slowly add a 2M solution of trimethylsilyldiazomethane in ether (2.0 eq) to the solution.

Vigorous gas evolution will be observed.

Allow the reaction to stir for 30 minutes at room temperature. Monitor completion using Thin

Layer Chromatography (TLC) or LC-MS.
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Once the starting material is consumed, concentrate the reaction mixture under reduced

pressure to yield Methyl 5-chloropyrazine-2-carboxylate as a solid, which can be used in the

next step without further purification.[9]

Part B: Reduction to (5-Chloropyrazin-2-yl)methanol

Under an inert atmosphere (nitrogen or argon), dissolve Methyl 5-chloropyrazine-2-

carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF).

Cool the solution to 0 °C using an ice bath.

Add a 1M solution of diisobutylaluminum hydride (DIBAL-H) in THF (2.1 eq) dropwise,

maintaining the internal temperature at 0 °C.

Stir the reaction at 0 °C for 2 hours.

Quench the reaction by the slow, careful addition of methanol.

Perform an aqueous workup by adding a saturated solution of potassium sodium tartrate

(Rochelle's salt) and stirring vigorously for 1 hour.

Extract the aqueous layer with ethyl acetate (3x).

Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure to yield the crude product.

Purify the crude solid by recrystallization or column chromatography to obtain (5-
Chloropyrazin-2-yl)methanol.

Expertise & Causality: Rationale for Reagent Selection
Trimethylsilyldiazomethane (TMS-diazomethane): This is chosen over traditional

diazomethane for the esterification due to its enhanced safety profile. It is less explosive and

can be handled more readily in a standard laboratory setting. It provides a rapid and clean

conversion to the methyl ester with minimal side products.

Diisobutylaluminum Hydride (DIBAL-H): DIBAL-H is a powerful yet selective reducing agent.

Its utility here is twofold. First, it efficiently reduces esters to primary alcohols. Second, its
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bulky nature and the requirement for low temperatures (0 °C) allow for precise control of the

reaction, preventing over-reduction of the pyrazine ring or dechlorination, which can be a risk

with more aggressive hydrides like LiAlH₄.

Rochelle's Salt Workup: The addition of a saturated potassium sodium tartrate solution is

critical. DIBAL-H reactions form gelatinous aluminum salt byproducts upon quenching, which

can complicate extractions. Rochelle's salt acts as a chelating agent for these aluminum

salts, breaking up the emulsion and leading to a clean, biphasic separation, which is the

hallmark of a self-validating and robust protocol.

Spectroscopic Characterization
Authenticating the final product is paramount. The following are the expected spectroscopic

signatures for (5-Chloropyrazin-2-yl)methanol based on its structure.

¹H NMR: The spectrum should show two distinct singlets in the aromatic region (typically δ

8.5-8.8 ppm) corresponding to the two non-equivalent protons on the pyrazine ring. A singlet

for the methylene protons (-CH₂-) adjacent to the alcohol will appear further upfield (typically

δ 4.7-4.9 ppm). A broad singlet corresponding to the hydroxyl proton (-OH) will also be

present, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR: Expect four signals in the aromatic region for the four unique carbons of the

pyrazine ring, and one signal in the aliphatic region (typically δ 60-65 ppm) for the

hydroxymethyl carbon (-CH₂OH).

Infrared (IR) Spectroscopy: Key absorbances will include a broad peak around 3200-3400

cm⁻¹ (O-H stretch from the alcohol), peaks around 2850-2950 cm⁻¹ (C-H stretches), and

characteristic aromatic C=N and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS): The electron impact (EI) mass spectrum will show a molecular ion

peak (M⁺) at m/z ≈ 144 and 146 in an approximate 3:1 ratio, which is the characteristic

isotopic pattern for a molecule containing one chlorine atom.

Applications in Drug Development
(5-Chloropyrazin-2-yl)methanol is a high-value intermediate for the synthesis of Active

Pharmaceutical Ingredients (APIs).[2] The substituted pyrazine moiety is a common scaffold in
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medicinal chemistry due to its ability to act as a bioisostere for other aromatic systems and its

capacity to engage in hydrogen bonding.

While not always present in the final commercial synthesis route of blockbuster drugs, this

building block is crucial during the discovery and lead optimization phases. It allows for the

rapid generation of compound libraries to probe structure-activity relationships (SAR). The

chloro-substituent provides a reactive handle for further functionalization via nucleophilic

aromatic substitution or cross-coupling reactions, while the hydroxymethyl group can be easily

oxidized to an aldehyde or carboxylic acid, or used in ester or ether linkages.

The pyrazine core is found in numerous pharmaceutically active agents, including the antiviral

drug Favipiravir and the nonbenzodiazepine hypnotic agent Zopiclone.[4][5][10][11] The

synthesis of analogs of these and other important drugs often relies on versatile starting

materials like (5-Chloropyrazin-2-yl)methanol to explore new chemical space and develop

next-generation therapeutics.

Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. (5-
Chloropyrazin-2-yl)methanol must be handled with appropriate precautions.

Hazard Classification: The compound is classified as harmful if swallowed (Acute Toxicity 4),

causes skin irritation (Skin Irritation 2), causes serious eye irritation (Eye Irritation 2A), and

may cause respiratory irritation (STOT SE 3).[4][8]

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety

glasses or goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume

hood.[12]

Handling: Avoid creating dust. Do not get in eyes, on skin, or on clothing. Wash hands

thoroughly after handling.[12]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][9] For

long-term stability, storage under an inert gas (nitrogen or argon) at 2-8°C is recommended.

[9]

First Aid:
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Eyes: Rinse immediately with plenty of water for at least 15 minutes. Seek medical

attention.

Skin: Wash off immediately with plenty of soap and water.

Inhalation: Remove to fresh air.

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control

center.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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